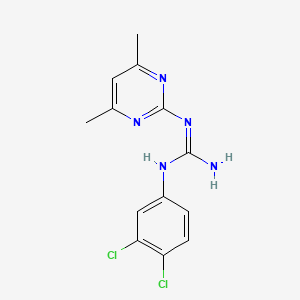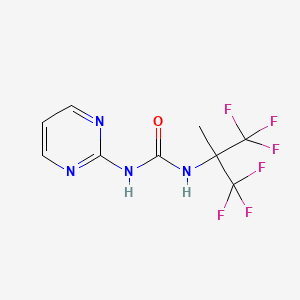
N-(3,4-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound characterized by the presence of dichlorophenyl and dimethylpyrimidinyl groups attached to a guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4,6-dimethyl-2-aminopyrimidine.
Formation of Intermediate: The 3,4-dichloroaniline is reacted with cyanogen bromide to form 3,4-dichlorophenylcyanamide.
Final Coupling: The intermediate 3,4-dichlorophenylcyanamide is then reacted with 4,6-dimethyl-2-aminopyrimidine under basic conditions to yield N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine N-oxide.
Reduction: N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)amine.
Substitution: N-(3,4-diaminophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine.
科学研究应用
N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea
- N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea
- N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamate
Uniqueness
N-(3,4-dichlorophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific combination of dichlorophenyl and dimethylpyrimidinyl groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
属性
分子式 |
C13H13Cl2N5 |
|---|---|
分子量 |
310.18 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C13H13Cl2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-9-3-4-10(14)11(15)6-9/h3-6H,1-2H3,(H3,16,17,18,19,20) |
InChI 键 |
NCEVYOHPJNCJGZ-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=C(C=C2)Cl)Cl)C |
规范 SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621733.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone](/img/structure/B11621737.png)


![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621755.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11621761.png)
![2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11621762.png)
![(3E)-N-tert-butyl-3-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11621763.png)
![2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621769.png)
![N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide](/img/structure/B11621784.png)
![N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11621795.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621798.png)
![2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11621800.png)
